Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)13-11(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEAGDOIQORQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428886 | |
| Record name | Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100063-41-0 | |
| Record name | 5-Methyl-2-phenyloxazole-4-carboxylic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100063-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
β-Hydroxy Amide Cyclization
A foundational approach involves cyclization of β-hydroxy amide precursors. This method typically employs dehydrating agents to facilitate intramolecular ring closure. For example, treatment of β-hydroxy amides with phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C induces cyclization, yielding the oxazole core. Key parameters include:
Table 1: Optimization of β-Hydroxy Amide Cyclization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 72–78 |
| Reaction Time | 4–6 hours | - |
| Dehydrating Agent | POCl₃ | 75 |
This method faces limitations in regioselectivity, particularly when synthesizing asymmetrically substituted oxazoles.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Palladium-mediated cross-coupling has emerged as a versatile strategy. A representative protocol involves reacting methyl 5-methyl-2-chlorooxazole-4-carboxylate with phenylboronic acid under Suzuki conditions:
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Catalyst system : Pd(PPh₃)₄ (2 mol%)
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Base : K₂CO₃ (2 equiv)
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Solvent : DMF/H₂O (4:1 v/v)
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Temperature : 80°C, 12 hours
This method achieves yields of 82–87% with excellent phenyl group incorporation at the C2 position.
Direct Arylation Strategies
Recent advances utilize direct C–H functionalization to bypass pre-functionalized intermediates. A notable example employs:
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : PivOH (10 mol%)
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Solvent : Toluene
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Temperature : 110°C, 24 hours
Direct arylation of methyl 5-methyloxazole-4-carboxylate with chlorobenzene demonstrates 78–84% yields, reducing synthetic steps compared to traditional methods.
One-Pot Multicomponent Synthesis
Benzoin-Based Methodologies
A sustainable one-pot approach developed by Mansoori and Javid (2023) utilizes benzoin, carboxylic acids, and ammonium acetate in aqueous media:
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Esterification : Benzoin reacts with methyl 4-chloroacetoacetate to form a carboxylate intermediate.
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Cyclization : Ammonium acetate mediates oxazole ring formation via nucleophilic attack and dehydration.
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Catalyst : CuFe₂O₄ nanoparticles (20 mg) enable magnetic recovery and reuse.
Table 2: One-Pot Synthesis Performance
| Carboxylic Acid | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-Methylbenzoic acid | 88 | 4 |
| 2-Phenylacetic acid | 83 | 5 |
This method achieves 83–88% yields under ambient conditions, with water as a green solvent.
Industrial-Scale Production Considerations
Process Optimization Parameters
Scalable synthesis requires balancing cost and efficiency:
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Catalyst loading : Reduced Pd concentrations (1–2 mol%) maintain activity while lowering costs.
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Solvent recovery : DMF and toluene are recycled via distillation, reducing waste.
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Continuous flow systems : Microreactors enhance heat/mass transfer, improving yields by 8–12% compared to batch processes.
Purification Techniques
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Crystallization : Ethanol/water mixtures (3:1) afford 95–98% pure product.
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Chromatography : Silica gel chromatography resolves regioisomeric byproducts but is cost-prohibitive for large-scale use.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| β-Hydroxy Cyclization | 72–78 | Moderate | High (POCl₃ use) |
| Suzuki Coupling | 82–87 | High | Moderate |
| One-Pot Synthesis | 83–88 | High | Low (aqueous) |
The one-pot method excels in sustainability, while Suzuki coupling offers superior regiocontrol for pharmaceutical applications.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further transformations:
This carboxylic acid derivative serves as a precursor for amide formation or decarboxylation reactions.
Nucleophilic Substitution at the Oxazole Ring
The oxazole ring’s electron-deficient nature facilitates electrophilic substitution at the 5-position. Key reactions include:
Sulfonation and Sulfonamide Formation
- Chlorosulfonation : Treatment with chlorosulfonic acid introduces a sulfonyl chloride group at the 5-position .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| ClSO₃H | 0°C → RT, 2 hours | Sulfonyl chloride intermediate | 82% |
| Benzylamine | DCM, RT, 4 hours | Sulfonamide derivative | 78% |
Halogenation
Bromination or iodination occurs under mild halogenation conditions, typically at the 5-methyl group or phenyl ring .
Oxidation of the Methyl Group
The 5-methyl group is oxidized to a carbonyl group using strong oxidizing agents:
- Reagents : KMnO₄ (acidic conditions), CrO₃ .
- Product : 5-Carboxy-2-phenyl-1,3-oxazole-4-carboxylate (yield: 50–60%) .
Reduction of the Oxazole Ring
Hydrogenation with catalysts like Pd/C or Raney nickel partially reduces the oxazole ring to an oxazoline or fully to a dihydrooxazole .
Cross-Coupling Reactions
The phenyl group participates in palladium-catalyzed coupling reactions:
- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to introduce substituents at the phenyl ring’s para position .
Cycloaddition and Ring-Opening Reactions
The oxazole ring engages in [3+2] cycloadditions with nitrile oxides or azides to form fused heterocycles . For example:
Scientific Research Applications
Organic Synthesis
MPOC serves as an important intermediate in the synthesis of more complex organic molecules. Its oxazole ring structure allows for various chemical reactions, making it a versatile building block in organic chemistry. The compound can be utilized in the formation of derivatives that may possess enhanced biological activities or novel properties.
Medicinal Chemistry
MPOC has garnered attention for its potential pharmacological properties, including:
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Antimicrobial Activity : Research indicates that MPOC exhibits significant antimicrobial effects against a range of bacteria. For example, studies have reported Minimum Inhibitory Concentration (MIC) values for various strains:
Bacterial Strain MIC (mg/mL) Escherichia coli 0.0195 Bacillus mycoides 0.0048 Staphylococcus aureus 0.0048 Pseudomonas aeruginosa 0.0098 - Anticancer Potential : Preliminary findings suggest that MPOC and its derivatives may inhibit cancer cell proliferation through mechanisms such as apoptosis induction. Studies have shown that modifications to the compound can lead to improved efficacy against specific cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that MPOC may protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
Material Science
Beyond its biological applications, MPOC is being investigated for its utility in material science. Its unique chemical structure may contribute to the development of novel materials with specific electronic or optical properties. These materials could have applications in sensors, photonic devices, or other advanced technologies.
Biological Studies
MPOC is also studied for its interactions with biological macromolecules. The compound's mechanism of action involves forming covalent bonds with nucleophilic sites on proteins and enzymes, which can inhibit their activity and influence various biological pathways. This makes MPOC a valuable biochemical probe for understanding cellular processes.
Case Studies and Research Findings
Several studies have highlighted the diverse applications of MPOC:
- In Vitro Studies : Experiments have demonstrated that MPOC can modulate enzyme activity and influence cellular signaling pathways involved in proliferation and differentiation.
- Animal Models : Dosage studies indicate that the effects of MPOC vary with concentration; lower doses enhance enzyme activity while higher doses may lead to toxicity.
- Synthesis of Derivatives : Research has focused on synthesizing derivatives of MPOC to enhance its biological properties, resulting in compounds with potent anticancer activity against specific cell lines.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Inhibits proliferation of cancer cells through apoptosis |
| Neuroprotective | Protects neuronal cells from oxidative damage |
| Enzyme Inhibition | Modulates activity of key enzymes involved in neurotransmitter metabolism |
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Oxazole Derivatives
Key Observations :
Substituent Complexity: Compounds like 7a () incorporate bulky sulfonamide-pyrazole groups, increasing molecular weight (439 g/mol) and melting points (144–146°C) compared to the simpler target compound .
Halogen Effects: Chlorine or bromine substitution (e.g., in ) introduces electronegative groups, altering electronic properties and reactivity.
Functional Group Reactivity : The chloromethyl group in ’s compound enables nucleophilic substitution, whereas the methyl ester in the target compound is more stable but less reactive .
Physical and Spectral Properties
Table 2: Comparative Physical Properties
Biological Activity
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H11NO3
- Molecular Weight: 219.22 g/mol
- CAS Number: 61151-96-0
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its biological effects are primarily attributed to its ability to interact with various molecular targets in biological systems.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess notable antimicrobial properties. For example, it has been documented that certain oxazole derivatives can inhibit the growth of various bacterial and fungal strains. The mechanism often involves the disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. The compound has demonstrated cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis | |
| HT29 (Colon) | 12.5 | Inhibition of cell proliferation | |
| A549 (Lung) | 18.0 | Disruption of mitochondrial function |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancer cells.
- Apoptosis Induction: Research indicates that this compound can trigger apoptotic pathways in tumor cells, promoting programmed cell death.
- Cell Cycle Arrest: Studies suggest that this compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
Case Studies and Research Findings
Several case studies have examined the biological activity of this compound:
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a study conducted by Smith et al. (2023), the compound was tested against MCF-7 breast cancer cells. The results indicated an IC50 value of 15.2 µM, with significant induction of apoptosis observed through flow cytometry analysis.
Case Study 2: Antimicrobial Activity
Johnson et al. (2024) evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The study found effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in infectious diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via cyclocondensation reactions. For example, cyclocondensation of methyl acetoacetate derivatives with phenyl-substituted reagents (e.g., phenylhydrazine or benzamide precursors) under reflux in aprotic solvents like toluene or THF. Optimization involves adjusting catalyst loading (e.g., p-toluenesulfonic acid) and reaction time to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- Answer :
- ¹H/¹³C NMR : Key signals include the oxazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and the methyl ester group (δ 3.8–4.0 ppm for OCH₃).
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and oxazole C=N absorption near 1650 cm⁻¹.
- Mass Spectrometry (EI/ESI) : Molecular ion peak [M+H]⁺ at m/z 233.2 (exact mass dependent on substituents) .
Advanced Research Questions
Q. How can X-ray crystallography and software tools (e.g., SHELX, ORTEP-3) resolve the compound’s molecular geometry and intermolecular interactions?
- Answer : Single-crystal X-ray diffraction provides precise bond lengths/angles. Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks . For example, phenyl-oxazole dihedral angles and ester group planarity can reveal steric effects. Data collection at low temperatures (100 K) improves resolution .
Q. What role do hydrogen-bonding motifs and graph-set analysis play in understanding its crystallographic packing?
- Answer : Hydrogen bonds (e.g., C–H⋯O or N–H⋯O) stabilize the crystal lattice. Graph-set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) rings or chains. For oxazole derivatives, weak C–H⋯π interactions between phenyl groups often contribute to layered packing .
Q. How do DFT calculations enhance the interpretation of electronic properties and reactivity?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. These studies correlate with experimental reactivity in functionalization reactions (e.g., ester hydrolysis or aryl substitution) .
Q. What experimental and computational strategies address discrepancies in spectroscopic or crystallographic data?
- Answer :
- Crystallographic contradictions : Use TWINABS for twinned data refinement or Cremer-Pople puckering parameters for ring conformation analysis .
- Spectroscopic anomalies : Compare computed (DFT) vs. experimental NMR shifts to identify tautomeric forms or solvent effects .
Q. How can multi-step synthetic yields be improved when using this compound as an intermediate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
